2-Phenylthiomethylbenzoic acid is synthesized from thiophenol and benzoic acid derivatives through various chemical reactions. It falls under the category of benzoic acids, which are carboxylic acids containing a benzene ring. The presence of the phenylthio group enhances its chemical reactivity and biological activity, making it a subject of study in pharmaceutical research .
The synthesis of 2-phenylthiomethylbenzoic acid can be accomplished through several methods, primarily involving the reaction of thiophenol with benzoic acid derivatives. One notable method involves the following steps:
This method showcases a typical synthetic route involving electrophilic aromatic substitution and nucleophilic attack mechanisms, which are common in organic synthesis.
The molecular structure of 2-phenylthiomethylbenzoic acid can be represented as follows:
The structure consists of:
The presence of the sulfur atom in the phenylthio group contributes to unique electronic properties, enhancing the compound's reactivity. The molecular geometry around the sulfur atom allows for potential interactions with biological targets, making it relevant in drug design .
2-Phenylthiomethylbenzoic acid participates in various chemical reactions, including:
These reactions highlight the versatility of 2-phenylthiomethylbenzoic acid as a building block in organic synthesis and its potential utility in medicinal chemistry .
The mechanism of action for 2-phenylthiomethylbenzoic acid primarily revolves around its interaction with biological targets, particularly enzymes and receptors involved in microbial pathways.
Further research is needed to elucidate the precise molecular interactions and pathways involved .
The physical and chemical properties of 2-phenylthiomethylbenzoic acid include:
These properties are crucial for understanding its behavior in various environments, including biological systems and industrial applications .
2-Phenylthiomethylbenzoic acid has several notable applications:
The ongoing research into its properties and applications continues to reveal potential uses across multiple scientific disciplines .
2-Phenylthiomethylbenzoic acid (CAS 1699-03-2) is an organosulfur compound featuring a benzoic acid core substituted at the ortho position by a (phenylthio)methyl group. Its molecular formula is C₁₄H₁₂O₂S, with a molecular weight of 244.31 g/mol [2] [3] [7]. The compound exists as a white to light yellow crystalline solid at room temperature and exhibits moderate lipophilicity (LogP = 3.68) [2] [7]. Its structure integrates a carboxylic acid moiety capable of hydrogen bonding (H-bond acceptors: 2; H-bond donors: 1) and a rotatable benzylthioether linkage [2].
The compound is known by numerous synonyms, reflecting its diverse applications in chemical synthesis:
Table 1: Key Identifiers of 2-Phenylthiomethylbenzoic Acid
Property | Value |
---|---|
CAS Registry Number | 1699-03-2 |
IUPAC Name | 2-[(Phenylsulfanyl)methyl]benzoic acid |
Molecular Formula | C₁₄H₁₂O₂S |
Molecular Weight | 244.31 g/mol |
SMILES String | C1=CC=C(C=C1)SCC2=CC=CC=C2C(=O)O |
InChIKey | QXPRAGVOCILNHG-UHFFFAOYSA-N |
Unlike aspirin, whose discovery is well-documented [9], the origins of 2-phenylthiomethylbenzoic acid remain unrecorded in the scientific literature. Its synthesis likely emerged from mid-20th-century advancements in sulfur-containing aromatic chemistry. The compound’s patent-free status and commercial availability from multiple suppliers (e.g., TCI America, CymitQuimica) since the late 20th century suggest it was developed as a versatile building block for pharmaceutical and materials science research [3] [7]. Early applications exploited its dual functional groups for constructing complex molecules via nucleophilic substitution or metal-catalyzed coupling reactions.
This compound’s significance stems from three key attributes:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4